molecular formula C22H33ClN2O2 B1262124 Pirmenol hydrochloride hydrate

Pirmenol hydrochloride hydrate

Numéro de catalogue: B1262124
Poids moléculaire: 393 g/mol
Clé InChI: GYTCSFJBULWQKM-RBNUEXKJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirmenol hydrochloride hydrate is a class I antiarrhythmic agent, specifically categorized as a Class Ia agent, used in cardiovascular research for the study and management of cardiac arrhythmias . Its primary mechanism of action involves the blockade of myocardial fast sodium channels, which reduces the rate of depolarization and slows the conduction of electrical impulses in the heart, thereby stabilizing cardiac rhythm . This activity is particularly effective in suppressing abnormal electrical activity in ischemic or damaged myocardial tissue . Furthermore, Pirmenol exhibits moderate anticholinergic properties, which may contribute to its overall antiarrhythmic effect . Preclinical studies on rabbit sinoatrial node cells have shown that Pirmenol decreases the heart rate, the rate of diastolic depolarization, and the action potential amplitude, primarily through a decrease in the slow inward current (Isi) and the time-dependent potassium outward current (IK) . Research indicates efficacy in suppressing chronic ventricular arrhythmias, with studies demonstrating significant and sustained reduction in premature ventricular complexes (PVCs) . The compound is suitable for long-term research models due to its favorable pharmacokinetics, including good oral bioavailability and a half-life that allows for sustained effect . This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H33ClN2O2

Poids moléculaire

393 g/mol

Nom IUPAC

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrate;hydrochloride

InChI

InChI=1S/C22H30N2O.ClH.H2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H;1H2/t18-,19+,22?;;

Clé InChI

GYTCSFJBULWQKM-RBNUEXKJSA-N

SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl

SMILES isomérique

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl

SMILES canonique

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl

Synonymes

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of Pirmenol

Chemical Synthesis Pathways for the Pirmenol (B1678456) Core Structure

The synthesis of the racemic cis-(±)-pirmenol core structure has been achieved through multi-step chemical pathways. One established method involves the sequential construction of the molecule, beginning with the formation of a key intermediate, γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone. lookchem.com

The synthesis proceeds as follows:

Protection of the Ketone: The synthesis starts with γ-chlorobutyrophenone (I), where the ketone functional group is first protected. This is achieved by reacting it with ethylene (B1197577) glycol (II) in the presence of an acid catalyst like p-toluenesulfonic acid in refluxing benzene. This reaction forms the corresponding ethylene ketal (III). lookchem.com

Nucleophilic Substitution: The resulting ketal (III) is then condensed with cis-2,6-dimethylpiperidine (B46485) (IV). This step involves a nucleophilic substitution reaction where the piperidine (B6355638) nitrogen displaces the chlorine atom. lookchem.com

Deprotection: The protective ethylene ketal group is subsequently removed by hydrolysis with concentrated hydrochloric acid, which regenerates the ketone functionality and yields the intermediate, γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V). lookchem.com

Final Condensation: The final step to create the pirmenol core involves a condensation reaction. The intermediate (V) is treated with 2-bromopyridine (B144113) (VI) in the presence of a strong base, such as butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction attaches the pyridine (B92270) ring at the α-carbon to the ketone, and subsequent workup yields the tertiary alcohol that is characteristic of pirmenol. lookchem.com

An alternative synthesis has been utilized for creating isotopically labeled pirmenol for metabolic studies. This pathway involves the reaction of labeled benzoyl chloride with 2-trimethylsilylpyridine to produce 2-benzoylpyridine. This intermediate is then reacted with cis-1-(3-chloropropyl)-2,6-dimethylpiperidine (B8498049) to form the pirmenol free base, which can be converted to its hydrochloride salt. researchgate.net

Table 1: Key Reagents in Pirmenol Synthesis

Step Starting Material Reagent(s) Intermediate/Product Reference
1 γ-chlorobutyrophenone Ethylene glycol, p-toluenesulfonic acid Ethylene ketal of γ-chlorobutyrophenone lookchem.com
2 Ethylene ketal (III) cis-2,6-dimethylpiperidine (IV) Ketal-protected γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone lookchem.com
3 Protected Intermediate Concentrated HCl γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V) lookchem.com
4 Intermediate (V) 2-bromopyridine (VI), Butyllithium (±)-cis-Pirmenol lookchem.com

Stereochemical Considerations in Pirmenol Synthesis and Isomer Separation

The structure of pirmenol features significant stereochemical complexity. It contains three chiral centers: two at the C2 and C6 positions of the dimethylpiperidine ring and one at the tertiary carbinol carbon where the phenyl and pyridinyl groups are attached. google.comvulcanchem.com

The synthesis typically utilizes cis-2,6-dimethylpiperidine as a starting material, which establishes the relative cis stereochemistry of the two methyl groups on the piperidine ring. lookchem.com However, the final condensation step creates the chiral carbinol center, resulting in the formation of a racemic mixture of two enantiomers: (+)-pirmenol and (-)-pirmenol. google.comresearchgate.net Therefore, pirmenol is generally produced and administered as a racemate. vulcanchem.com

The separation of these enantiomers is crucial for studying their individual pharmacological and pharmacokinetic profiles. Research has shown that the two enantiomers can have different metabolic fates and binding affinities. researchgate.net The resolution of racemic pirmenol into its individual stereoisomers can be accomplished using chromatographic techniques. google.com Specifically, chiral high-performance liquid chromatography (HPLC) employing a chiral stationary phase, such as a Chiralcel OJ® column, has been successfully used for this separation. vulcanchem.comquora.comwalshmedicalmedia.com

The resolved enantiomers are characterized by their specific optical rotation. google.com

Table 2: Optical Rotation Data for Pirmenol Enantiomers

Enantiomer Specific Rotation [α]D Conditions Reference
(-)-cis-Pirmenol +1.08° c 1% in Methanol google.com
(+)-cis-Pirmenol -1.52° c 1% in Methanol google.com

Studies on the individual enantiomers have revealed stereoselective pharmacokinetics. For instance, the clearance of total (-)-pirmenol was found to be 20% higher than that of total (+)-pirmenol. researchgate.net This difference was even more pronounced for the unbound drug, with the unbound clearance being 45% different between the enantiomers, highlighting the importance of stereochemistry in the compound's disposition. researchgate.net

Rational Design and Synthesis of Novel Pirmenol Analogues for Preclinical Investigations

The development of novel analogues of pirmenol is a key area of research aimed at refining its pharmacological profile and exploring structure-activity relationships. Rational drug design principles are applied to create new molecules with potentially enhanced selectivity for specific ion channels or improved therapeutic characteristics. nih.govedelris.com

One approach to creating pirmenol derivatives involves chemical modification of the parent compound. For example, metabolites of pirmenol have been synthesized through the mercuric acetate (B1210297) oxidation of the pirmenol free base. google.com This process yields derivatives that can be isolated and studied for their own biological activity. The synthesis of a desthiomethylene analog has also been noted, indicating that modifications to the core scaffold are being explored. google.com

The rationale for designing new antiarrhythmic agents often focuses on modulating their interaction with various cardiac ion channels. nih.gov Pirmenol is known to inhibit multiple channels, including the muscarinic acetylcholine (B1216132) receptor-operated potassium current (IK,ACh). medchemexpress.com The design of novel analogues may seek to enhance potency for specific channels like IK,ACh or the ultra-rapidly activating delayed rectifier potassium current (IKur), which are predominantly expressed in the atria. nih.gov Such atrial-selective agents could theoretically offer therapeutic benefits with a reduced risk of ventricular proarrhythmia. nih.govresearchgate.net

The synthesis of these novel analogues often follows established synthetic organic chemistry principles, modifying the initial building blocks used in the core pirmenol synthesis. For instance, substituting the phenyl or pyridine rings, altering the length or nature of the alkyl chain, or modifying the piperidine moiety can produce a library of new compounds for preclinical screening. researchgate.netijcrt.org These preclinical investigations in various animal models are essential to characterize the efficacy and electrophysiological effects of the new derivatives compared to the parent compound, pirmenol. nih.govnih.govebi.ac.uk

Advanced Preclinical Pharmacological Investigations of Pirmenol Hydrochloride Hydrate

Electrophysiological Characterization in Isolated Cardiac Preparations

Pirmenol (B1678456) hydrochloride hydrate (B1144303) exerts significant, concentration-dependent effects on the action potential characteristics of isolated cardiac tissues. In canine cardiac Purkinje fibers with normal (fast response) action potentials, pirmenol at concentrations of 1 x 10⁻⁶ M and higher depresses the maximum upstroke velocity (Vmax) of phase 0 depolarization. nih.gov At a higher concentration (≥ 1 x 10⁻⁵ M), it significantly decreases the action potential amplitude and shortens the action potential duration at 50% repolarization (APD50), while prolonging the action potential duration at full repolarization (APD90). nih.gov This same concentration also depresses membrane responsiveness and prolongs both the effective refractory period and conduction time. nih.gov

In guinea-pig ventricular myocardium, pirmenol's effects are also dose-dependent. Low concentrations (3 and 10 µM) prolong the action potential duration, whereas concentrations above 0.1 mM cause a marked shortening. nih.gov Similarly, in isolated rabbit Purkinje fibers, pirmenol at concentrations of 0.5-5 µmol/l leads to a significant prolongation of the action potential duration. nih.gov However, at concentrations of 10 µmol/l and above, the action potential duration is diminished again, and Vmax is depressed in a use-dependent manner. nih.gov

Studies on single atrial myocytes from rabbits show that pirmenol (2-30 µM) prolongs action potential duration in a concentration-dependent fashion without altering the resting membrane potential. nih.gov This prolongation is primarily attributed to the inhibition of the transient outward K+ current (Ito). nih.gov Pirmenol also modestly decreases the L-type Ca2+ current by about 20% at a concentration of 30 µM. nih.gov

Table 1: Effects of Pirmenol on Action Potential Parameters in Cardiac Preparations


PreparationConcentrationEffect on VmaxEffect on APDReference
Canine Purkinje Fibers≥ 1 x 10⁻⁶ MDecrease-[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRcrl9rzILRaDPI_kAixukCrpr5v1wiQHrNNjmJGG60IVnpsMAdd0zppjJDN2v50a-smbVgw3tzG86wc4iFJD78yKgNjQSZx7ThIwqEE_aK3g-CD-zXChpQlr-qPakP_76BuE%3D)]
Canine Purkinje Fibers≥ 1 x 10⁻⁵ M-Decrease APD50, Increase APD90[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRcrl9rzILRaDPI_kAixukCrpr5v1wiQHrNNjmJGG60IVnpsMAdd0zppjJDN2v50a-smbVgw3tzG86wc4iFJD78yKgNjQSZx7ThIwqEE_aK3g-CD-zXChpQlr-qPakP_76BuE%3D)]
Rabbit Purkinje Fibers0.5-5 µmol/l-Marked Prolongation[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiIkbMv6j6dLm-1tMz47CLs2AOJyt6bbKq49ScVIe7Pqzf59BpgJ16S-zrqwVC7Ih3wUcNMigSqom90TaKvHwDhIFLe_QsS9QWhtRKCwLaWDXD2qESUUhpqD6Qb5XQgrh4Frc%3D)]
Rabbit Purkinje Fibers≥ 10 µmol/lUse-dependent DecreaseShortening[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiIkbMv6j6dLm-1tMz47CLs2AOJyt6bbKq49ScVIe7Pqzf59BpgJ16S-zrqwVC7Ih3wUcNMigSqom90TaKvHwDhIFLe_QsS9QWhtRKCwLaWDXD2qESUUhpqD6Qb5XQgrh4Frc%3D)]
Guinea-Pig Papillary Muscle3 and 10 µMDose-dependent DecreaseProlongation[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDz9yhOVmv8QAimOSRkBERj1qYH1gkb9A6ceskdhClXHrgLEGmtdl05I4B5_BZ7qxVUKn_TXeDzJLFixqmf64KmsHdz-oYf0tBLtMhuwyntWfqSZE83sSRGWjoU_oNvPXXKr8FkVDFMb_Pwpw%3D)]
Guinea-Pig Papillary Muscle> 0.1 mM-Marked Shortening[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDz9yhOVmv8QAimOSRkBERj1qYH1gkb9A6ceskdhClXHrgLEGmtdl05I4B5_BZ7qxVUKn_TXeDzJLFixqmf64KmsHdz-oYf0tBLtMhuwyntWfqSZE83sSRGWjoU_oNvPXXKr8FkVDFMb_Pwpw%3D)]
Rabbit Atrial Myocytes2-30 µM-Concentration-dependent Prolongation[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDoxuaPCnvlDuxVStClkfmgRDwm_Qp0MKAuTzqLtWzk3f4YWXPHgtfOv5yizkiCNIu2yDwLKwaenc8lwtjm4DNS-6w5rKSu8fPDTDxsVFF9s-KnkoW0cbLOBeypi1_NWaG7jc%3D)]

Pirmenol demonstrates a depressive effect on cardiac automaticity in various myocardial tissues. In canine Purkinje fibers, pirmenol at concentrations of 1 x 10⁻⁶ M or greater depresses normal automaticity associated with fast-response action potentials. nih.gov Furthermore, it also affects abnormal automaticity. In a Na+-free solution designed to study slow-response action potentials, pirmenol at 1 x 10⁻⁵ M decreased the automaticity of these spontaneously discharging fibers. nih.gov Broader preclinical studies confirm that pirmenol depresses both fast and slow response automaticity. nih.gov

The electrophysiological profile of pirmenol aligns it with Class Ia antiarrhythmic agents, though with some unique characteristics. nih.gov Its effects on the action potential are similar, but not identical, to those of 'local anesthetic' type antiarrhythmic agents. nih.gov

A key mechanism for its action potential prolongation in rabbit Purkinje fibers is the diminution of the delayed rectifying potassium current (ix), an effect similar to that of quinidine and sotalol. nih.gov The use-dependent inhibition of Vmax and conduction velocity induced by pirmenol are characteristic of slow kinetic drugs, similar to disopyramide. nih.gov While it is generally considered to have quinidine-like (Class Ia) properties, its electrophysiologic effects have been noted to be less variable over a spectrum of potassium levels compared to other Class I drugs. nih.govnih.gov

The electrophysiological properties of pirmenol have been characterized using a range of established in vitro methodologies. Standard microelectrode techniques have been widely applied to isolated multicellular preparations, such as canine and rabbit Purkinje fibers and guinea-pig papillary muscles, to record action potentials and assess parameters like Vmax and APD. nih.govnih.govnih.gov

To investigate the effects of pirmenol on specific ion currents, more advanced techniques have been employed. The two-microelectrode voltage-clamp technique was used in isolated rabbit Purkinje fibers to study the delayed rectifying current (ix). nih.gov Furthermore, the whole-cell patch-clamp technique has been utilized in single rabbit and guinea-pig atrial myocytes to provide detailed characterization of pirmenol's effects on the transient outward current (Ito) and the L-type Ca2+ current. nih.gov

Efficacy Assessment in Diverse Experimental Arrhythmia Models

Preclinical animal pharmacology studies have demonstrated that pirmenol is highly efficacious in a variety of experimental arrhythmia models, irrespective of their origin (atrial or ventricular) or induction method (chemically, mechanically, or electrically induced). nih.gov This broad efficacy extends to arrhythmias caused by different underlying mechanisms, including those of both the automaticity and reentrant types. nih.gov

Chemically-induced arrhythmia models are standard in preclinical assessment. These models use agents that reliably produce arrhythmias through known mechanisms:

Ouabain (B1677812) , a cardiac glycoside, induces arrhythmias by inhibiting the Na+/K+-ATPase membrane transporter, leading to an increase in intracellular sodium and calcium, which can trigger spontaneous depolarizations. taylorandfrancis.com

Epinephrine can induce arrhythmias by increasing sympathetic tone, which enhances automaticity and can create conditions for re-entry.

Aconitine (B1665448) is a potent cardiotoxin that causes arrhythmias by persistently activating sodium channels, leading to membrane depolarization and arrhythmogenic afterpotentials. frontiersin.org

Pirmenol has shown high efficacy by both intravenous and oral routes in terminating, suppressing, and preventing such chemically induced cardiac arrhythmias in animal models. nih.gov

Table 2: Efficacy of Pirmenol in Preclinical Arrhythmia Models


Arrhythmia TypeInduction MethodPirmenol EfficacyReference
Atrial & VentricularChemicalHighly Efficacious[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhzwWMSHQOMdO74rEjziIxm9Dtgx96k1UQw8mhMjKrC-nHAVqBgPQBUfzzT6dAU1hOPXBIx3VvsVR2N5oWAEZutaEtz22zuk_b-lqE4MoftB3JHt_Ra7S9HSBPmqksGwApIek%3D)]
Atrial & VentricularMechanicalHighly Efficacious[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhzwWMSHQOMdO74rEjziIxm9Dtgx96k1UQw8mhMjKrC-nHAVqBgPQBUfzzT6dAU1hOPXBIx3VvsVR2N5oWAEZutaEtz22zuk_b-lqE4MoftB3JHt_Ra7S9HSBPmqksGwApIek%3D)]
Atrial & VentricularElectricalHighly Efficacious[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhzwWMSHQOMdO74rEjziIxm9Dtgx96k1UQw8mhMjKrC-nHAVqBgPQBUfzzT6dAU1hOPXBIx3VvsVR2N5oWAEZutaEtz22zuk_b-lqE4MoftB3JHt_Ra7S9HSBPmqksGwApIek%3D)]
Automaticity-basedVariousHighly Efficacious[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhzwWMSHQOMdO74rEjziIxm9Dtgx96k1UQw8mhMjKrC-nHAVqBgPQBUfzzT6dAU1hOPXBIx3VvsVR2N5oWAEZutaEtz22zuk_b-lqE4MoftB3JHt_Ra7S9HSBPmqksGwApIek%3D)]
Reentrant-basedVariousHighly Efficacious[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhzwWMSHQOMdO74rEjziIxm9Dtgx96k1UQw8mhMjKrC-nHAVqBgPQBUfzzT6dAU1hOPXBIx3VvsVR2N5oWAEZutaEtz22zuk_b-lqE4MoftB3JHt_Ra7S9HSBPmqksGwApIek%3D)]

Table of Compounds

Compound Name
Pirmenol hydrochloride hydrate
Quinidine
Sotalol
Disopyramide
Ouabain
Epinephrine
Aconitine
Acetylcholine (B1216132)
4-aminopyridine
Adenosine
Potassium
Sodium

Response in Chemically, Mechanically, and Electrically Induced Arrhythmias

Preclinical studies on pirmenol hydrochloride have evaluated its efficacy in arrhythmias induced by various stimuli. The primary focus of available research has been on arrhythmias resulting from ischemic conditions, such as those created by coronary artery ligation, which combines elements of chemical and electrical instability in myocardial tissue. In canine cardiac Purkinje fibers, pirmenol has demonstrated effects similar to local anesthetic antiarrhythmic agents, depressing the maximum upstroke velocity of phase 0 and automaticity nih.gov. It has been shown to block sodium channels in a use-dependent manner nih.gov. Furthermore, investigations have noted that pirmenol affects the action potential by decreasing its amplitude and duration at 50% repolarization while prolonging it at full repolarization nih.gov.

Antiarrhythmic Efficacy in Specific Animal Models

The antiarrhythmic properties of pirmenol have been extensively profiled in canine models of myocardial ischemia and infarction.

Conscious Coronary Artery-Ligated Dog Model: In this model, pirmenol hydrochloride (also referred to as CI-845) proved highly effective at restoring normal sinus rhythm when administered via intravenous, intramuscular, or oral routes nih.gov. The drug demonstrated dose-dependent efficacy against arrhythmias; a 2.5 mg/kg dose was effective against arrhythmias occurring on the second day after ligation, whereas a higher 5 mg/kg dose was required to control the higher-rate arrhythmias observed on the first day post-ligation nih.gov. Continuous slow intravenous infusions of 1-2 mg/kg/hr were able to maintain near-total arrhythmia conversion nih.gov. Studies highlighted that in this specific model, pirmenol exhibited greater efficacy, a longer duration of action, and a wider safety margin compared to reference agents like disopyramide, lidocaine, procainamide, and quinidine nih.gov.

Canine Myocardial Infarction Model: Studies in anesthetized dogs 5 to 10 days after anterior myocardial infarction revealed more complex electrophysiological actions. In post-infarction dogs that were nonresponsive to programmed ventricular stimulation at baseline, the administration of pirmenol led to the initiation of sustained ventricular tachyarrhythmias (VT) in six out of eight animals tested umich.edunih.gov. Pirmenol was found to increase the disparity in refractory periods between ischemically injured and normal ventricular myocardium umich.edunih.gov. These findings suggest a potential for the provocation or aggravation of ventricular arrhythmias by pirmenol in the specific context of recent myocardial infarction umich.edunih.gov.

Influence of Physiological Variables on Antiarrhythmic Efficacy

The impact of physiological variables, such as electrolyte concentrations, on the action of pirmenol has been a subject of investigation.

Serum Potassium Levels: In studies utilizing canine cardiac Purkinje fibers, altering the extracellular potassium concentration did not appear to significantly modify the effects of pirmenol. Specifically, increasing the extracellular potassium level from 4 mM to 6 mM did not potentiate the changes induced by pirmenol on the cardiac action potential nih.gov. Pirmenol's mechanism also involves the blocking of potassium channels, which contributes to the prolongation of the action potential duration nih.gov.

Hemodynamic and Cardiac Conduction System Studies in Integrated Animal Models

Effects on Cardiac Contractility and Heart Rate in In Vivo Systems

Pirmenol demonstrates measurable effects on both the force of cardiac contraction and heart rate in preclinical models.

Cardiac Contractility: In isolated canine heart preparations, pirmenol exerts a negative inotropic effect, comparable in potency to that of disopyramide nih.gov. This suggests a direct myocardial depressant effect. In human studies, a fall in the radionuclide ejection fraction and the left ventricular stroke work index was observed during pirmenol infusion, further indicating a potential for myocardial depression nih.gov.

Heart Rate: The effect of pirmenol on heart rate appears to differ between isolated preparations and integrated in vivo systems. In isolated canine sinoatrial node preparations, pirmenol produces a negative chronotropic (heart rate slowing) effect nih.gov. However, in studies involving intact dogs, intravenous administration of pirmenol was associated with increased heart rates nih.gov. This suggests that in a whole animal model, reflex mechanisms may override the direct negative chronotropic effect of the drug.

Analysis of Atrioventricular and Intraventricular Conduction Parameters

Pirmenol consistently demonstrates its classification as a Class I antiarrhythmic agent by slowing conduction through various parts of the heart's electrical system. It produces a negative dromotropic effect, prolonging key electrocardiographic intervals nih.gov.

PQ Interval and QRS Width: Intravenous administration of pirmenol to dogs results in a significant increase in both the PR (PQ) interval and the QRS duration umich.edu. This effect on the PQ interval and QRS width was found to be more potent than that of disopyramide nih.govsemanticscholar.org.

AH and HV Intervals: Pirmenol slows conduction across both the atrioventricular (AV) node and the His-Purkinje system. It prolongs the atrio-His (AH) interval, which reflects conduction time from the AV node to the His bundle, and the His-ventricular (HV) interval, representing conduction from the His bundle to the ventricular myocardium nih.govsemanticscholar.orgscielo.br. The effect on both AH and HV conduction was found to be significantly more potent than that of disopyramide nih.gov.

Parameter Baseline Value (Canine Model) Effect of Pirmenol Source
PQ Interval 105±6 msecSignificant Prolongation semanticscholar.org
QRS Width 62±3 msecSignificant Prolongation semanticscholar.org
AH Interval 99±11 msecSignificant Prolongation semanticscholar.org
HV Interval 45±4 msecSignificant Prolongation semanticscholar.org

This table presents baseline data from a representative study and the observed qualitative effect of pirmenol.

Modulation of Coronary Blood Flow in Experimental Settings

The influence of pirmenol on coronary circulation has been examined in isolated heart preparations. In these settings, pirmenol injected intra-arterially demonstrates a coronary vasodilator effect nih.gov. However, when administered intravenously to a donor dog cross-circulating an isolated heart preparation, pirmenol caused an initial transient increase in coronary blood flow, which was then followed by a decrease nih.govsemanticscholar.org. This contrasts with the effect of disopyramide, which only produced a decrease in coronary blood flow in the same model nih.govsemanticscholar.org.

Molecular and Cellular Mechanisms of Pirmenol Hydrochloride Hydrate Action

Ion Channel Modulatory Effects

Pirmenol (B1678456) is characterized by its dual action on both sodium and potassium ion channels, which is fundamental to its antiarrhythmic properties. nih.gov

Pirmenol demonstrates significant interaction with fast sodium channels, a key mechanism for its Class Ia antiarrhythmic action. nih.gov The primary cardiac sodium channel, responsible for the rapid upstroke of the action potential, is the NaV1.5 alpha subunit, encoded by the SCN5A gene. nih.govnih.gov Pirmenol's effects are consistent with modulation of this channel type.

Studies in isolated rabbit Purkinje fibers show that pirmenol depresses the maximum upstroke velocity (Vmax) of the action potential in a use-dependent manner, particularly at concentrations of 10 µmol/l and higher. nih.gov This indicates a greater degree of block at higher frequencies of channel activation. The drug also causes a reduction of the steady-state sodium window current or the slowly decaying components of the sodium current. nih.gov Furthermore, pirmenol induces a negative shift in the Vmax/Em-relation (membrane potential relationship). nih.gov Following a block, sodium channels recover with a time constant of 6.7 seconds at a holding potential of -105 mV. nih.gov

While pirmenol's effects on the cardiac SCN5A-encoded channel are well-inferred, specific studies detailing its subtype specificity across a broader range of sodium channel isoforms (e.g., SCN1A, SCN2A, SCN3A, SCN4A, SCN8A, SCN9A, SCN10A, SCN11A) are not extensively detailed in the available literature.

Table 1: Effects of Pirmenol on Sodium Channel Parameters

Parameter Effect Concentration
Vmax Depression (Use-dependent) ≥ 10 µmol/l
Steady-State Window Current Reduction Not specified

| Recovery from Block (τ) | 6.7 seconds (at -105 mV) | Not specified |

A crucial aspect of pirmenol's mechanism is its ability to block specific potassium channels, which contributes to the prolongation of the action potential duration. nih.govcvpharmacology.com This activity is central to its classification and therapeutic effect.

Pirmenol strongly depresses the delayed rectifying potassium current, specifically the component known as ix. nih.gov This inhibition is potent, with a reported KD-value of 1 µmol/l. nih.gov The diminution of this current is a primary cause of the action potential prolongation observed at pirmenol concentrations between 0.5 and 5 µmol/l. nih.gov

In addition to voltage-gated potassium channels, pirmenol also affects ligand-gated potassium currents. It is a potent inhibitor of the muscarinic acetylcholine (B1216132) receptor-operated K+ current (I_K.ACh) with an IC50 of 0.1 μM. medchemexpress.com This action is a consequence of its effects on muscarinic receptors. medchemexpress.com

Table 2: Pirmenol's Potassium Channel Blocking Activity

Channel/Current Effect Potency
Delayed Rectifying Current (ix) Strong Depression KD: 1 µmol/l

| Muscarinic Acetylcholine Receptor-Operated K+ Current (I_K.ACh) | Inhibition | IC50: 0.1 µM |

The mechanism by which pirmenol blocks sodium channels has been investigated. The depression of Vmax is observed to be largely independent of the action potential duration. nih.gov This finding strongly indicates that pirmenol acts via an "open channel block" mechanism, meaning it preferentially binds to and blocks the sodium channel when it is in the open conformational state. nih.gov

Receptor-Mediated Pharmacodynamics

Beyond direct ion channel interactions, pirmenol's pharmacological profile includes significant activity at cell surface receptors.

Pirmenol functions as a muscarinic acetylcholine receptor (mAchR) antagonist, with specific activity reported at the M2 subtype. medchemexpress.compatsnap.com M2 receptors are prominently expressed in the heart and are coupled to Go/i proteins. nih.gov

Intracellular Signaling Pathway Perturbations

Pirmenol's interaction with M2 muscarinic receptors suggests a perturbation of intracellular signaling pathways. M2 receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase via their associated Go/i protein. nih.gov This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov

As an M2 receptor antagonist, pirmenol would be expected to block this signaling cascade. By preventing the agonist-induced inhibition of adenylyl cyclase, pirmenol could lead to a relative increase or maintenance of intracellular cAMP levels that would otherwise be suppressed by muscarinic stimulation. This modulation of the cAMP pathway represents a key intracellular signaling perturbation resulting from its receptor-mediated pharmacodynamics.

Table 3: Mentioned Compound Names

Compound Name
Pirmenol hydrochloride hydrate (B1144303)
Quinidine
Sotalol

Impact on Adrenergic Signaling in Cardiomyocytes

Pirmenol hydrochloride hydrate modulates adrenergic signaling in cardiomyocytes, which plays a crucial role in regulating heart rate and contractility. Its primary effects are on the cardiac action potential and various ion currents that are influenced by adrenergic stimulation.

Pirmenol is known to prolong the action potential duration in a concentration-dependent manner in atrial myocytes without affecting the resting membrane potential nih.gov. This prolongation is a key antiarrhythmic mechanism. Studies on canine cardiac Purkinje fibers have shown that pirmenol at concentrations of 1 x 10⁻⁵ M or greater significantly prolongs the action potential duration at full repolarization nih.gov. In rabbit Purkinje fibers, pirmenol concentrations of 0.5-5 µmol/l also cause a marked prolongation of the action potential duration nih.gov.

The underlying mechanism for this prolongation involves the blockade of specific potassium channels. Research indicates that pirmenol inhibits the transient outward potassium current (Ito) in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of about 18 µM nih.gov. Furthermore, it has been shown to depress the delayed rectifying potassium current (IK) nih.gov. By blocking these potassium channels, which are responsible for the repolarization phase of the action potential, pirmenol effectively extends the duration of the action potential and the refractory period of the cardiac muscle.

In addition to its effects on potassium channels, pirmenol also affects other ion currents. At a concentration of 30 µM, it has been observed to decrease the voltage-dependent L-type calcium current by approximately 20% nih.gov. The compound also exhibits sodium-channel blocking activity, particularly at higher concentrations (≥ 10 µmol/l), where it can depress the maximum upstroke velocity (Vmax) of the action potential in a use-dependent manner nih.gov.

The electrophysiological effects of this compound on cardiomyocytes are summarized in the table below.

ParameterEffect of this compoundConcentration/DetailsTissue/Model
Action Potential Duration (APD) Prolongation≥ 1 x 10⁻⁵ MCanine Cardiac Purkinje Fibers nih.gov
Prolongation2-30 µM (concentration-dependent)Rabbit Atrial Myocytes nih.gov
Prolongation0.5-5 µmol/lRabbit Purkinje Fibers nih.gov
Transient Outward K+ Current (Ito) InhibitionIC50 of ~18 µMRabbit Atrial Myocytes nih.gov
Delayed Rectifying K+ Current (IK) DepressionKD-value of 1 µmol/lRabbit Purkinje Fibers nih.gov
L-type Ca2+ Current Decrease~20% reduction at 30 µMRabbit Atrial Myocytes nih.gov
Maximum Upstroke Velocity (Vmax) Depression (use-dependent)≥ 10 µmol/lRabbit Purkinje Fibers nih.gov
Acetylcholine-induced K+ Current (I[K.ACh]) Inhibition/SuppressionIC50 of ~1 µM for acetylcholine-induced currentGuinea-pig Atrial Myocytes nih.govnih.gov

Role in Dopaminergic Synapse Pathways and Potential Cross-Talk with Cardiac Function

Currently, there is a lack of direct scientific evidence from preclinical or clinical studies specifically investigating the molecular and cellular mechanisms of this compound on dopaminergic synapse pathways. The primary focus of research on pirmenol has been its effects on cardiac electrophysiology and its role as an antiarrhythmic agent.

While some central nervous system (CNS) effects such as headache, heaviness in the head, and dizziness have been reported as subjective symptoms in a Phase 1 study of pirmenol, these have been described as slight, transient, and dose-independent scispace.com. These symptoms are not exclusively linked to the dopaminergic system and could arise from various other pharmacological effects.

It is known that there can be cross-talk between the adrenergic and dopaminergic systems. Dopamine can interact with adrenergic receptors, and conversely, adrenergic neurotransmitters can influence dopaminergic neurons nih.gov. Dopamine itself has dose-dependent effects on the cardiovascular system, acting on both dopaminergic and adrenergic receptors to influence heart rate, contractility, and vascular tone. However, any potential interplay between pirmenol's known antiarrhythmic actions and the dopaminergic system remains speculative in the absence of targeted research.

Future investigations would be necessary to determine if this compound has any affinity for or modulatory effects on dopamine receptors, transporters, or metabolic enzymes within the CNS. Such studies would be required to elucidate any potential role in dopaminergic synapse pathways and to explore the possibility of cross-talk between its cardiac and any potential neurological effects. Without such data, any discussion on this topic is purely hypothetical.

Advanced Research Perspectives and Future Directions in Pirmenol Hydrochloride Hydrate Studies

Application of Computational and In Silico Methodologies for Pharmacological Prediction

The advancement of computational and in silico methodologies offers a transformative approach to predicting the pharmacological properties of antiarrhythmic agents like pirmenol (B1678456) hydrochloride hydrate (B1144303). These methods provide a rapid and cost-effective means to investigate drug action and safety, complementing traditional experimental approaches. Human in silico drug trials, for instance, have demonstrated a high degree of accuracy in predicting clinical pro-arrhythmic cardiotoxicity, in some cases surpassing the predictive power of animal models. frontiersin.org Such models can simulate the electrophysiological effects of a drug on human ventricular myocytes, providing early insights into potential cardiac safety. cinc.org

The table below illustrates the potential applications of various computational and in silico methodologies in the pharmacological prediction of pirmenol hydrochloride hydrate.

MethodologyApplication for this compoundPotential Insights
Quantitative Structure-Activity Relationship (QSAR) Predicting the antiarrhythmic activity and potential toxicity of novel pirmenol analogues based on their chemical structure.Identification of key structural features for optimal efficacy and safety.
Molecular Docking Simulating the binding of pirmenol to its target ion channels (e.g., sodium and potassium channels).Understanding the molecular basis of pirmenol's mechanism of action and predicting binding affinity of new derivatives.
Homology Modeling Creating 3D models of pirmenol's target ion channels when experimental structures are unavailable.Facilitating molecular docking studies and rational drug design.
Whole-Heart Simulation Modeling the effect of pirmenol on the electrical activity of the entire heart, incorporating realistic anatomy and physiology.Predicting the drug's impact on ECG parameters and its potential to suppress or induce arrhythmias at a systemic level.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Simulating the absorption, distribution, metabolism, and excretion of pirmenol, and relating drug concentrations to its therapeutic effects.Optimizing dosing regimens and predicting drug-drug interactions.

Exploration of Novel Analogues and Derivatives for Enhanced Efficacy or Selectivity

The exploration of novel analogues and derivatives of existing therapeutic agents is a cornerstone of drug development, aiming to improve upon the efficacy, selectivity, and pharmacokinetic properties of the parent compound. For this compound, a Class Ia antiarrhythmic agent, the synthesis and evaluation of new derivatives could lead to compounds with a more favorable risk-benefit profile. nih.gov The process of developing such analogues often involves strategic structural modifications to the core molecule.

One common approach is the synthesis of a focused series of derivatives with modifications at specific positions of the molecule. mdpi.commdpi.com For pirmenol, this could involve altering the piperidine (B6355638) ring, the pyridine (B92270) ring, or the linker connecting them. The goal of these modifications would be to enhance the compound's affinity for its target ion channels while minimizing off-target effects. For example, by introducing different substituents, it may be possible to modulate the drug's interaction with sodium and potassium channels to achieve a more desirable electrophysiological profile. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific chemical modifications influence biological activity. nih.gov Through the systematic synthesis and biological evaluation of a library of pirmenol analogues, researchers can identify key pharmacophores responsible for its antiarrhythmic effects. This knowledge can then be used to design future generations of compounds with potentially enhanced potency and reduced proarrhythmic risk. The development of hybrid molecules, integrating pharmacophores from different classes of antiarrhythmic drugs, represents another innovative strategy. mdpi.com

The following table outlines potential strategies for the development of novel pirmenol analogues and the desired outcomes.

Modification StrategyRationaleDesired Outcome
Substitution on the Pyridine Ring To modulate the electronic properties and steric interactions with the target ion channel.Enhanced binding affinity and selectivity for specific ion channel subtypes.
Alteration of the Piperidine Ring To influence the compound's lipophilicity and pharmacokinetic properties.Improved oral bioavailability and a longer half-life, allowing for less frequent dosing.
Modification of the Linker Chain To optimize the spatial orientation of the pharmacophoric groups.Increased potency and reduced off-target binding.
Introduction of Chiral Centers To explore stereoselective interactions with the target.Identification of a more active and/or safer enantiomer.
Bioisosteric Replacement To replace certain functional groups with others that have similar physical or chemical properties.Improved metabolic stability and reduced potential for toxic metabolite formation.

Integration of Multi-Omics Approaches in Preclinical Research (e.g., pharmacometabolomics in animal models)

The integration of multi-omics approaches in preclinical research provides a powerful platform for gaining a comprehensive understanding of the systemic effects of a drug like this compound. These technologies, including genomics, proteomics, transcriptomics, and metabolomics, can elucidate a drug's mechanism of action, identify biomarkers of efficacy and toxicity, and contribute to a more personalized approach to treatment. mdpi.com

Pharmacometabolomics, in particular, involves the analysis of the metabolic profiles of biological systems in response to a drug. In preclinical animal models of arrhythmia, this approach could be used to identify metabolic signatures associated with pirmenol's therapeutic effects and any potential adverse reactions. By comparing the metabolomes of treated and untreated animals, researchers can uncover novel pathways modulated by the drug, potentially revealing new therapeutic targets or mechanisms of toxicity. mdpi.com

A multi-omics pipeline can be designed to integrate data from different molecular levels, helping to bridge the gap between genotype and phenotype. mdpi.com For instance, transcriptomic analysis could reveal changes in gene expression in cardiac tissue following pirmenol administration, while proteomic analysis could identify corresponding changes in protein levels. When combined with metabolomic data, this integrated approach can provide a holistic view of the drug's impact on cardiac pathophysiology.

The table below details how different omics technologies could be applied in the preclinical study of this compound in animal models.

Omics TechnologyApplication in Pirmenol Preclinical ResearchPotential Discoveries
Pharmacogenomics Identifying genetic variations that influence an animal's response to pirmenol.Biomarkers to predict which individuals are most likely to benefit from the drug or experience adverse effects.
Transcriptomics Analyzing changes in gene expression in cardiac and other tissues in response to pirmenol.Elucidation of the molecular pathways involved in pirmenol's antiarrhythmic action and any off-target effects.
Proteomics Studying alterations in the protein profile of cardiac cells or plasma after pirmenol treatment.Identification of protein biomarkers of drug efficacy and cardiotoxicity.
Pharmacometabolomics Characterizing the metabolic fingerprint of pirmenol treatment in biofluids and tissues.Discovery of metabolic pathways associated with the drug's therapeutic and adverse effects, and identification of biomarkers of drug response.
Toxicogenomics Investigating the genomic and transcriptomic changes associated with pirmenol-induced toxicity.Understanding the mechanisms of potential drug-induced toxicity and developing strategies to mitigate these risks.

Methodological Advancements in Preclinical Animal Model Systems for Arrhythmia Research

The development and refinement of preclinical animal models are critical for the evaluation of antiarrhythmic drugs like this compound. nih.gov These models are indispensable tools for studying the molecular and cellular mechanisms of arrhythmogenesis and for testing the efficacy and safety of new therapeutic interventions. ahajournals.org Over the years, significant advancements have been made in creating animal models that more faithfully recapitulate human cardiac electrophysiology and arrhythmia syndromes.

While smaller animal models, such as mice, offer advantages in terms of genetic manipulation and cost-effectiveness, there are notable differences in cardiac electrophysiology between rodents and humans. ahajournals.orgahajournals.org Consequently, larger animal models, including rabbits, dogs, and pigs, are often preferred for arrhythmia research due to their greater anatomical and physiological similarities to humans. ahajournals.org These models are well-suited for studying complex arrhythmia mechanisms and for testing interventions using techniques that are translatable to clinical practice. nih.govbohrium.com

Recent advances in gene-editing technologies, such as CRISPR/Cas9, have revolutionized the creation of genetic animal models of inherited arrhythmia syndromes. ahajournals.org These models allow for the investigation of disease pathophysiology and the testing of targeted therapies in a more controlled and relevant context. Furthermore, the development of in vitro models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and engineered cardiac tissues, provides a platform for studying arrhythmia mechanisms and drug responses in a human-specific context, potentially reducing the reliance on animal models. nih.govmdpi.com

The following table summarizes various preclinical animal models and their relevance to arrhythmia research and the study of drugs like pirmenol.

Animal ModelKey Characteristics and ApplicationsRelevance to Pirmenol Research
Mouse Models Ease of genetic manipulation, high-throughput screening. Used to study inherited channelopathies and cardiomyopathies. ahajournals.orgahajournals.orgInvestigating the role of specific genes in pirmenol's antiarrhythmic effects and for initial efficacy and toxicity screening.
Rabbit Models Cardiac action potential and repolarizing currents are similar to humans. ahajournals.orgStudying the effects of pirmenol on cardiac repolarization and its potential to induce arrhythmias like Torsades de Pointes. oup.com
Dog Models Similar cardiac anatomy, size, and heart rate to humans. Well-established models of both spontaneous and induced arrhythmias. ahajournals.orgEvaluating the efficacy of pirmenol in terminating ventricular arrhythmias and assessing its hemodynamic effects.
Pig Models Cardiac anatomy and physiology are very similar to humans. Often used for testing catheter-based therapies and device implantation. ahajournals.orgPreclinical testing of pirmenol in models of myocardial infarction-induced arrhythmias and for safety pharmacology studies.
Zebrafish Models Rapid development, optical transparency, and amenability to high-throughput screening. nih.govIn vivo screening of pirmenol analogues for antiarrhythmic activity and cardiotoxicity at an early stage of drug discovery.

Q & A

Q. What are the key physicochemical properties of pirmenol hydrochloride hydrate, and how do they influence experimental design?

this compound (C₂₂H₃₁ClN₂O; MW 374.95) is a white crystalline powder with distinct IR absorption peaks at 3380 cm⁻¹ and 2950 cm⁻¹, critical for spectroscopic identification . Its solubility varies:

  • DMSO : Highly soluble (stock solutions >10 mM).
  • Water : Limited solubility (<1 mg/mL at 25°C), necessitating sonication or heating for dissolution .
  • Ethanol : Moderate solubility, suitable for in vitro assays requiring organic solvents .
    Methodological Note: Prepare stock solutions in DMSO, aliquot to avoid freeze-thaw cycles, and validate solubility empirically due to batch-to-batch variability .

Q. What is the primary mechanism of action of this compound in cardiac cells?

Pirmenol selectively inhibits the muscarinic acetylcholine receptor-operated potassium current (IK,ACh) in atrial myocytes. Key experimental methods include:

  • Patch-clamp electrophysiology : Measure carbachol-induced IK,ACh inhibition with an IC₅₀ of 0.1 µM .
  • GTPγS assays : Assess G-protein coupling effects at higher concentrations (IC₅₀ ~30 µM), indicating dual receptor and post-receptor modulation .
  • Langendorff-perfused heart models : Evaluate atrial fibrillation threshold and effective refractory period (ERP) restoration .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo antiarrhythmic efficacy data?

Discrepancies often arise from pharmacokinetic variability and species-specific responses:

  • Dose optimization : In rats, oral LD₅₀ is 359.9 mg/kg vs. intravenous LD₅₀ of 23.6 mg/kg, reflecting bioavailability challenges .
  • Therapeutic Drug Monitoring (TDM) : A 2004 multi-center study in Japan found that clinical doses of pirmenol were lower than approved levels, with <30% of patients receiving TDM. Implement LC-MS/MS for plasma concentration monitoring to bridge in vitro-in vivo gaps .
  • Statistical modeling : Use population pharmacokinetics (PopPK) to account for inter-individual variability in clearance and volume of distribution .

Q. What methodologies are recommended for analyzing pirmenol’s stability and purity in long-term studies?

  • HPLC-UV analysis : For related substances, dissolve 0.3 g in 10 mL water, dilute with methanol and mobile phase A (e.g., phosphate buffer:acetonitrile = 85:15), and quantify impurities at 220 nm. Acceptability criteria: ≤0.3% for individual impurities, ≤0.6% total .
  • Accelerated stability testing : Store solutions at -20°C (1 month stability) vs. -80°C (6 months). Monitor degradation via peak area reduction in chromatograms .

Q. How should researchers design experiments to resolve contradictory solubility data across batches?

  • Batch-specific validation : Perform parallel solubility tests in triplicate using USP-grade solvents.
  • Thermogravimetric analysis (TGA) : Detect hydrate-to-anhydrous form transitions affecting solubility .
  • Cross-lab reproducibility : Share raw data via platforms like Zenodo to identify systemic vs. batch-specific issues .

Q. What are the best practices for evaluating pirmenol’s effects on atrial fibrillation thresholds in preclinical models?

  • Isolated guinea pig hearts : Perfuse with Tyrode’s solution (37°C, 95% O₂/5% CO₂). Measure atrial fibrillation threshold (AFT) using programmed electrical stimulation before/after pirmenol administration (1–10 µM) .
  • Data normalization : Express AFT as % change from baseline to account for inter-preparation variability.
  • Contradiction resolution : If pirmenol fails to restore AFT, check for residual solvent (e.g., DMSO >0.1% suppresses IK,ACh) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Pirmenol hydrochloride hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.